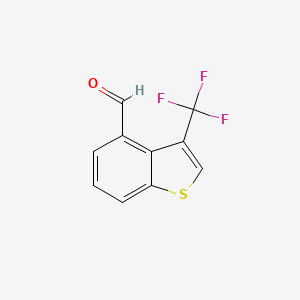
Asymmetric Methylene Conjugated Emtricitabine Dimer
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of solvents like methanol and reagents such as sodium hydride and fluorinating agents .
Industrial Production Methods
Industrial production of this compound is generally carried out through custom synthesis, adhering to stringent regulatory guidelines. The process involves detailed characterization and validation to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Asymmetric Methylene Conjugated Emtricitabine Dimer undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
Asymmetric Methylene Conjugated Emtricitabine Dimer has a wide range of applications in scientific research:
Chemistry: Used as a reference standard for analytical method development and validation.
Biology: Employed in the study of nucleoside analogs and their interactions with biological systems.
Medicine: Investigated for its potential use in antiviral therapies, particularly in the treatment of HIV.
Industry: Utilized in the quality control and validation processes for pharmaceutical products.
Mechanism of Action
The mechanism of action of Asymmetric Methylene Conjugated Emtricitabine Dimer involves the inhibition of reverse transcriptase, an enzyme crucial for the replication of HIV. By incorporating into the viral DNA, the compound prevents the elongation of the DNA chain, thereby inhibiting viral replication .
Comparison with Similar Compounds
Similar Compounds
Emtricitabine: A nucleoside reverse transcriptase inhibitor with a simpler structure.
Tenofovir: Another antiviral compound used in combination with Emtricitabine for HIV treatment.
Uniqueness
Asymmetric Methylene Conjugated Emtricitabine Dimer is unique due to its complex structure, which includes multiple oxathiolane rings and fluorine atoms. This complexity enhances its binding affinity and specificity for reverse transcriptase, making it a potent inhibitor .
Properties
Molecular Formula |
C17H20F2N6O6S2 |
|---|---|
Molecular Weight |
506.5 g/mol |
IUPAC Name |
4-amino-5-fluoro-1-[(2R,5S)-2-[[[5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2-oxopyrimidin-4-yl]amino]methoxymethyl]-1,3-oxathiolan-5-yl]pyrimidin-2-one |
InChI |
InChI=1S/C17H20F2N6O6S2/c18-8-1-24(16(27)22-14(8)20)11-6-33-13(31-11)4-29-7-21-15-9(19)2-25(17(28)23-15)10-5-32-12(3-26)30-10/h1-2,10-13,26H,3-7H2,(H2,20,22,27)(H,21,23,28)/t10-,11-,12+,13+/m0/s1 |
InChI Key |
VNXJRKSXUGQLID-WUHRBBMRSA-N |
Isomeric SMILES |
C1[C@H](O[C@H](S1)CO)N2C=C(C(=NC2=O)NCOC[C@@H]3O[C@@H](CS3)N4C=C(C(=NC4=O)N)F)F |
Canonical SMILES |
C1C(OC(S1)CO)N2C=C(C(=NC2=O)NCOCC3OC(CS3)N4C=C(C(=NC4=O)N)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


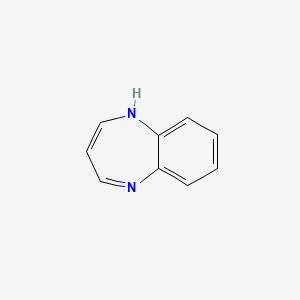
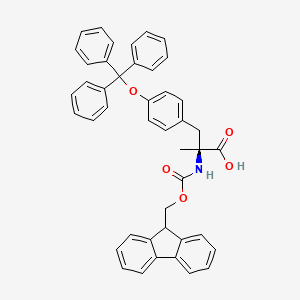

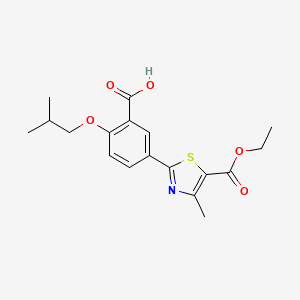
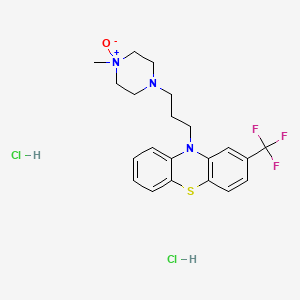
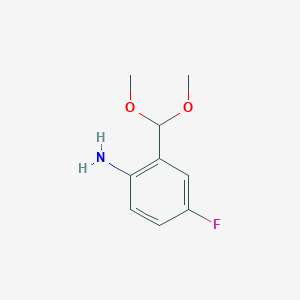
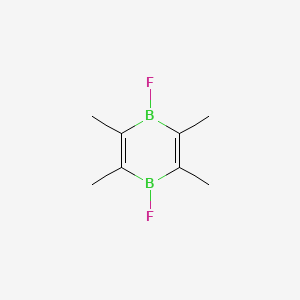
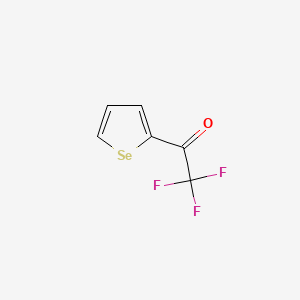
![N-[4-(4-fluorophenyl)-5-(hydroxymethyl)-6-propan-2-ylpyrimidin-2-yl]-2-hydroxy-N,2-dimethylpropane-1-sulfonamide](/img/structure/B15292315.png)
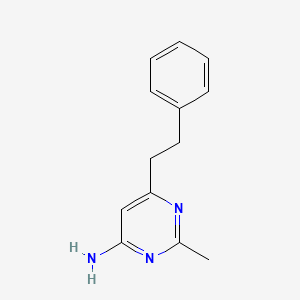


![1,3-bis[(5S)-5-Amino-5-carboxypentyl]-4-methyl-1H-Imidazolium Inner Salt](/img/structure/B15292337.png)
